beta-Amino-4-bromo-2-thiophenepropanoic acid

Vue d'ensemble

Description

Beta-Amino-4-bromo-2-thiophenepropanoic acid is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Beta-Amino-4-bromo-2-thiophenepropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

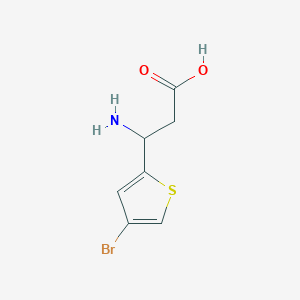

This compound is characterized by the following structural features:

- Amino Group : Contributes to its basicity and potential interactions with biological targets.

- Bromine Substitution : The presence of bromine may enhance lipophilicity and biological activity.

- Thiophene Ring : This heterocyclic structure is known for contributing to various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of beta-amino acids, including this compound, can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds with β-amino acid structures can exhibit enhanced antifungal activity. For instance, studies have shown that the incorporation of β-amino acids into peptides can significantly improve their selectivity and potency against fungal cells while minimizing hemolytic effects on mammalian cells .

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to suppress inflammatory cytokines such as TNF-α in vitro. This suggests potential applications in treating inflammatory diseases .

- Protein Synthesis Inhibition : Some β-amino acids have been observed to inhibit protein synthesis, which could be beneficial in developing antimicrobial agents that target bacterial protein production .

Table 1: Biological Activities of this compound and Related Compounds

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Enhanced antifungal activity | |

| Anti-inflammatory | Suppression of TNF-α production | |

| Protein Synthesis | Inhibition observed in bacterial models |

Case Studies

- Antifungal Peptide Studies : A study involving the incorporation of β-amino acids into antimicrobial peptides showed that modifications led to up to two-fold greater antifungal activity compared to traditional α-amino acid peptides. The modified peptides exhibited lower hemolysis rates, indicating a better safety profile for potential therapeutic applications .

- In Vivo Models : In vivo studies using animal models have demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects comparable to established drugs like tacrolimus. These findings suggest that this compound may have therapeutic potential in treating conditions characterized by excessive inflammation .

Applications De Recherche Scientifique

Medicinal Chemistry

BATA has been investigated for its potential therapeutic applications. Its structural similarity to amino acids allows it to interact with biological systems effectively.

- Neuroprotective Agents : Research indicates that compounds similar to BATA can exhibit neuroprotective properties. For instance, derivatives of thiophene-containing compounds have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases .

- Antidiabetic Properties : BATA's role as a modulator of glucose metabolism has been explored. Studies suggest that compounds with a similar thiophene structure can enhance insulin sensitivity and glucose uptake in cells, making them candidates for diabetes management .

- Anticancer Activity : There is emerging evidence that BATA and its derivatives can inhibit cancer cell proliferation. The mechanism involves the modulation of specific signaling pathways associated with cell growth and apoptosis .

Material Science

BATA's unique chemical structure has implications in material science, particularly in the development of novel materials.

- Conductive Polymers : The incorporation of thiophene units into polymer matrices has been shown to enhance electrical conductivity. BATA can serve as a building block for synthesizing conductive polymers used in organic electronics and sensors .

- Nanocomposites : BATA-based compounds have been utilized in the creation of nanocomposites that exhibit improved mechanical properties and thermal stability. These materials are valuable in various applications, including packaging and automotive industries .

Biochemical Research

In biochemical research, BATA's interactions with biological macromolecules have been a focal point.

- Enzyme Inhibition : Studies have demonstrated that BATA can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting metabolic disorders .

- Peptide Synthesis : BATA has been employed as a building block in peptide synthesis, particularly in creating modified peptides with enhanced biological activity. Its ability to form stable interactions with proteins makes it an attractive candidate for drug design .

Case Study 1: Neuroprotection

A study published in Biochemistry explored the neuroprotective effects of thiophene derivatives, including BATA, on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Antidiabetic Effects

Research conducted on the effects of thiophene-based compounds on glucose metabolism revealed that BATA derivatives could enhance insulin sensitivity in vitro. This study provides a basis for further exploration into their use as therapeutic agents for diabetes management.

Case Study 3: Conductive Polymers

A recent investigation into the synthesis of conductive polymers using BATA demonstrated enhanced electrical conductivity compared to traditional materials. This advancement could lead to new applications in flexible electronics and energy storage devices.

Propriétés

IUPAC Name |

3-amino-3-(4-bromothiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOFILCZCFLGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466958 | |

| Record name | beta-Amino-4-bromo-2-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194229-25-9 | |

| Record name | β-Amino-4-bromo-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194229-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Amino-4-bromo-2-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.